molecular formula C10H11ClO4 B3061241 2,3-Dihydroxypropyl 4-chlorobenzoate CAS No. 73301-01-6

2,3-Dihydroxypropyl 4-chlorobenzoate

Cat. No. B3061241
CAS RN: 73301-01-6
M. Wt: 230.64 g/mol
InChI Key: WUFCRWUDJPHBRT-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 4-chlorobenzoate is a chemical compound with the formula C10H11ClO4 . It is also known by other synonyms such as Benzoic acid, 4-chloro-, 2,3-dihydroxypropyl ester . This compound is a useful synthetic intermediate .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxypropyl 4-chlorobenzoate is C10H11ClO4 . The molecular weight is 230.64 g/mol . The exact mass is 230.0345865 g/mol . The compound has a topological polar surface area of 66.8 Ų .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroxypropyl 4-chlorobenzoate include a molecular weight of 230.64500 . The compound has a topological polar surface area of 66.76000 and a logP value of 0.850

Scientific Research Applications

Microbial Degradation and Environmental Management

  • Research has shown that certain bacteria, such as a strain of Pseudomonas, can utilize chlorobenzoates like 2-chlorobenzoate as their sole source of carbon and energy, leading to the production of metabolites like 2,3-dihydroxybenzoate. This process is significant for the microbial degradation of environmental pollutants (Fetzner, Müller, & Lingens, 1989).

Transformation in Organisms and Potential Environmental Impacts

  • Studies on the transformation of chlorobenzoic acids by various microbial species, including Pseudomonas, highlight the different metabolites formed under varying conditions. This understanding is crucial for assessing the environmental fate of chlorinated pollutants (Veerkamp, Pel, & Hutzinger, 1983).

Photodecomposition and Environmental Relevance

  • Ultraviolet irradiation studies on chlorobenzoic acids, including their transformation into hydroxybenzoic acids, provide insights into the environmental degradation processes of these compounds (Crosby & Leitis, 1969).

Application in Luminescent Molecular-Scale Hybrids

  • Modification of chlorobenzoic acids, such as by (3-aminopropyl)triethoxysilane, has been used to create organic-inorganic molecular-based hybrid materials with notable photophysical properties. This has applications in the development of materials with specific luminescent characteristics (Yan & Wang, 2007).

Advanced Oxidation Processes

  • The study of advanced oxidation processes, such as the combination of ozonation and electrolysis, has been conducted using chlorobenzoic acids as probe substances. This research is crucial for the development of effective water treatment technologies (Kishimoto, Morita, Tsuno, Oomura, & Mizutani, 2005).

properties

IUPAC Name

2,3-dihydroxypropyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c11-8-3-1-7(2-4-8)10(14)15-6-9(13)5-12/h1-4,9,12-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFCRWUDJPHBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994022
Record name 2,3-Dihydroxypropyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl 4-chlorobenzoate

CAS RN

73301-01-6
Record name Benzoic acid, 4-chloro-, 2,3-dihydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073301016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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